molecular formula C7H11BrN4 B13078129 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Katalognummer: B13078129
Molekulargewicht: 231.09 g/mol
InChI-Schlüssel: ACXRNIWUQAOPEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 5th position and a 3-methylbut-2-en-1-yl group at the 1st position of the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)

Major Products Formed:

    Oxidation: Oxidized triazole derivatives

    Reduction: Reduced triazole derivatives

    Substitution: Substituted triazole derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Chemistry:

In chemistry, 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology:

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The presence of the triazole ring is known to enhance the biological activity of compounds, making them effective against various pathogens .

Medicine:

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells .

Industry:

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their durability and resistance to environmental factors .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison:

Compared to similar compounds, 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the 3-methylbut-2-en-1-yl group. This combination enhances its lipophilicity and biological activity, making it more effective in various applications .

Eigenschaften

Molekularformel

C7H11BrN4

Molekulargewicht

231.09 g/mol

IUPAC-Name

5-bromo-1-(3-methylbut-2-enyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4/c1-5(2)3-4-12-6(8)10-7(9)11-12/h3H,4H2,1-2H3,(H2,9,11)

InChI-Schlüssel

ACXRNIWUQAOPEK-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCN1C(=NC(=N1)N)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.